7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
Description
7-(3-(Allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a structurally complex purine derivative characterized by substitutions at the 7- and 8-positions of the xanthine core. The 7-position is modified with a 3-(allyloxy)-2-hydroxypropyl group, which introduces both hydrophilic (hydroxy) and hydrophobic (allyl) functionalities. The 8-position features an (E)-configured hydrazinyl linker conjugated to a nitrofuran-containing allylidene moiety. This nitrofuran group is pharmacologically significant, as nitroheterocycles are known for their antimicrobial and antiparasitic activities .
Properties
CAS No. |
941965-92-0 |
|---|---|
Molecular Formula |
C20H23N7O7 |
Molecular Weight |
473.446 |
IUPAC Name |
7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-[(2E)-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C20H23N7O7/c1-4-10-33-12-13(28)11-26-16-17(24(2)20(30)25(3)18(16)29)22-19(26)23-21-9-5-6-14-7-8-15(34-14)27(31)32/h4-9,13,28H,1,10-12H2,2-3H3,(H,22,23)/b6-5+,21-9+ |
InChI Key |
VWQGRKDEJMHHJU-HSJOVKCPSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC=CC3=CC=C(O3)[N+](=O)[O-])CC(COCC=C)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This compound features a purine core with various substituents that may influence its biological activity.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various pathogens.
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate | |
| Candida albicans | Inhibition |
A study demonstrated that derivatives of similar structures showed enhanced activity against Gram-positive bacteria, suggesting that modifications to the substituents can lead to improved efficacy against specific pathogens .
Antiviral Activity
The antiviral activity of this compound has been evaluated against several viral strains.
The structure-activity relationship (SAR) studies indicate that specific substitutions on the purine ring can significantly enhance antiviral potency while maintaining low cytotoxicity levels .
Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer properties.
| Cancer Cell Line | Inhibition (%) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% at 10 µM | |
| HeLa (Cervical Cancer) | 65% at 10 µM |
These findings highlight the potential of this compound as a lead in cancer therapeutics, warranting further investigation into its mechanisms of action and efficacy in vivo.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in MDPI assessed the antimicrobial activity of various derivatives of purine compounds. The tested compound showed promising results against Staphylococcus aureus, indicating its potential role as an antibacterial agent in clinical settings .
Case Study 2: Antiviral Mechanism
In another investigation focused on antiviral activities, researchers identified that the compound effectively inhibited HIV replication in vitro. The study also explored the mechanism of action, suggesting interference with viral entry into host cells as a primary mode of action .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that include the formation of hydrazones and the introduction of the nitrofuran moiety, which is known for its biological activity. The incorporation of the allyloxy and hydroxypropyl groups enhances its solubility and bioavailability.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant activity against a range of pathogens. A study demonstrated that compounds with nitrofuran substituents possess potent antibacterial properties against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics .
Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies showed that it induces apoptosis in cancer cells, suggesting a mechanism that could be harnessed for cancer therapy. The presence of the hydrazinyl group is thought to contribute to its anticancer properties by generating reactive oxygen species that can damage cellular components .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Core Purine Dione Reactivity
The purine-2,6-dione (xanthine) scaffold is a well-studied pharmacophore. Key reactivity includes:
- Hydrolysis : Under acidic or basic conditions, xanthine derivatives undergo hydrolysis at the C2 and C6 carbonyl positions, forming uric acid analogs .
- N-Alkylation/Dealkylation : The N1 and N3 methyl groups may undergo demethylation under oxidative conditions (e.g., cytochrome P450 enzymes) .
- Electrophilic Substitution : The C8 position is susceptible to electrophilic attack, as seen in nitration or halogenation reactions .
Nitrofuran Moiety Reactivity
The 5-nitrofuran group is redox-active and participates in:
- Nitro Reduction : Enzymatic or chemical reduction of the nitro group to hydroxylamine or amine derivatives, a critical step in its antimicrobial mechanism .
- Radical Formation : Generates reactive oxygen species (ROS) under aerobic conditions, leading to DNA damage .
- Electrophilic Aromatic Substitution : Nitration or halogenation at the C3/C4 positions of the furan ring .
Hydrazinyl-allylidene Substituent
The (E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl group likely exhibits:
- Tautomerism : Equilibrium between hydrazone and azo forms, influenced by pH and solvent polarity.
- Coordination Chemistry : Potential to act as a bidentate ligand for metal ions (e.g., Fe³⁺, Cu²⁺) .
- Oxidative Degradation : Susceptibility to oxidation, forming nitrofuran-derived radicals or nitroso intermediates .
Allyloxy-hydroxypropyl Chain
The 3-(allyloxy)-2-hydroxypropyl side chain may undergo:
- Epoxidation : Reaction with peroxides to form epoxide intermediates.
- Hydrolysis : Cleavage of the allyl ether under acidic conditions to yield glycerol derivatives .
- Radical Polymerization : Allyl groups can participate in polymerization under UV or thermal initiation .
Hypothetical Reaction Pathways
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Nitro Reduction | Na2S2O4, pH 7.4 | Amine or hydroxylamine derivative |
| Hydrazone Hydrolysis | HCl (6 M), reflux | Purine-2,6-dione core + 5-nitrofuran-2-carbaldehyde |
| Allyl Ether Cleavage | H2SO4, H2O, 100°C | Glycerol derivative + purine-nitrofuran conjugate |
| Metal Complexation | FeCl3, MeOH, RT | Fe³⁺ complex with hydrazinyl-allylidene ligand |
Research Gaps and Challenges
- Synthetic Pathways : No literature describes the synthesis or derivatization of this exact compound. Analogous purine-nitrofuran hybrids (e.g., 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives) suggest potential stepwise coupling strategies .
- Stability Studies : Allyl ethers and nitrofurans are prone to degradation under light or oxidizing conditions, necessitating stability testing .
- Biological Activity : While nitrofuran-purine hybrids show antitubercular activity (MIC: 0.031 mg/L for analog 2 ), no data exist for this specific compound.
Comparative Analysis with Analogues
Key Takeaways
- The compound’s reactivity is predictable from its substituents, but experimental validation is absent.
- Priority areas for research include:
- Synthetic Optimization : Coupling nitrofuran hydrazones with purine diones.
- Stability Profiling : Assess degradation under varying pH, temperature, and light.
- Mechanistic Studies : Explore ROS generation and DNA intercalation potential.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural formula.
Key Observations:
Substituent Diversity: The target compound’s 8-position nitrofuran-allylidene group distinguishes it from analogs with simpler aryl (e.g., biphenyl in ) or benzylidene (e.g., 4-ethoxy in ) substituents. The 7-position allyloxy-hydroxypropyl group contrasts with smaller alkyl (methyl, ethyl) or aromatic (phenethyl) groups in analogs, likely affecting solubility and membrane permeability.
Physicochemical Properties :
- The nitro group in the target compound may reduce aqueous solubility compared to ethoxy or styryl analogs, though the hydroxypropyl moiety could mitigate this .
- Melting points for 8-substituted xanthines vary widely (e.g., 230°C for the styryl-biphenyl derivative ), suggesting crystallinity differences influenced by substituent bulk and polarity.
Hydrazine linkers in analogs (e.g., ) are associated with chelation or enzyme inhibition, which may synergize with the nitro group’s redox activity .
Drug-Likeness and Computational Predictions
Using computational tools (e.g., ChemAxon, as in ), the target compound’s properties can be inferred:
- logP : Estimated ~2.5 (moderate lipophilicity due to nitro and hydroxy groups).
- PAINS Filters : The nitrofuran and hydrazine groups may trigger false positives in high-throughput screens, necessitating careful validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
